PEG5-(CH2CO2t-Butyl)2

PROTAC ADC Linker Conformational Tuning

PEG5-(CH2CO2t-Butyl)2 (CAS: 211746-78-0) is a discrete, homobifunctional polyethylene glycol (PEG) derivative characterized by a precise five ethylene glycol unit core terminated at both ends with tert-butyl acetate groups (CH2CO2t-Butyl). With a molecular formula of C20H38O9 and a molecular weight of 422.5 g/mol, this compound is supplied as a clear liquid at ambient temperature with a typical commercial purity of ≥95%.

Molecular Formula C20H38O9
Molecular Weight 422.5 g/mol
Cat. No. B8135217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEG5-(CH2CO2t-Butyl)2
Molecular FormulaC20H38O9
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCOCCOCCOCC(=O)OC(C)(C)C
InChIInChI=1S/C20H38O9/c1-19(2,3)28-17(21)15-26-13-11-24-9-7-23-8-10-25-12-14-27-16-18(22)29-20(4,5)6/h7-16H2,1-6H3
InChIKeyOXGKWAKSCLGSMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEG5-(CH2CO2t-Butyl)2: Technical Specifications and Procurement Baseline for Bis-tert-Butyl Protected PEG Linkers


PEG5-(CH2CO2t-Butyl)2 (CAS: 211746-78-0) is a discrete, homobifunctional polyethylene glycol (PEG) derivative characterized by a precise five ethylene glycol unit core terminated at both ends with tert-butyl acetate groups (CH2CO2t-Butyl) . With a molecular formula of C20H38O9 and a molecular weight of 422.5 g/mol, this compound is supplied as a clear liquid at ambient temperature with a typical commercial purity of ≥95% . As a member of the monodisperse PEG linker family, it serves as a protected, extended spacer arm used to introduce hydrophilic tethers between functional biomolecules while maintaining precise stoichiometric control [1].

PEG5-(CH2CO2t-Butyl)2 Procurement: Why PEG Length Homologs Are Not Functionally Interchangeable


While a family of bis(tert-butyl acetate) PEG linkers exists—ranging from PEG4 to PEG8 homologs—these compounds cannot be simply interchanged without altering critical experimental outcomes. The number of ethylene glycol units dictates both the contour length and the conformational entropy of the spacer, directly modulating the effective distance between conjugated moieties and, consequently, the activity of complex biological constructs such as PROTACs and ADCs [1]. Substituting PEG5 with a shorter PEG4 variant may sterically preclude the formation of a productive ternary complex by failing to span the requisite inter-pocket distance, which often exceeds 3 nm [2]. Conversely, substituting with a longer PEG6 variant may introduce excessive flexibility that reduces the local effective concentration of warheads or permits entropically unfavorable conformations that decrease the residence time of the ternary complex [3]. The following quantitative evidence delineates the specific, measurable properties of PEG5-(CH2CO2t-Butyl)2 relative to its most pertinent homologs.

Quantitative Differentiation of PEG5-(CH2CO2t-Butyl)2: Comparative Performance Data Against PEG4 and PEG6 Homologs


Molecular Reach: Contour Length Comparison Between PEG4, PEG5, and PEG6 Homobifunctional Linkers

The effective molecular reach of a PEG linker is a primary determinant of its utility in inducing proximity between two large biomolecules. PEG5-(CH2CO2t-Butyl)2 provides a specific contour length of approximately 1.4 nm, calculated based on a PEO monomer unit length of 0.28 nm [1]. This length positions it as an intermediate spacer, providing greater reach than the ~1.1 nm offered by PEG4 homologs, which often imposes a near-rigid span unsuitable for targets with larger inter-pocket distances [2]. It is shorter than the ~1.7 nm reach of PEG6 homologs, which may introduce excessive conformational entropy that can destabilize the desired ternary complex [3]. This 1.4 nm length is precisely tuned to bridge binding pockets that are separated by distances characteristic of many E3 ligase-target protein interfaces.

PROTAC ADC Linker Conformational Tuning

Impact of PEG Length on Ternary Complex Residence Time and Cellular Efficacy

The length of a PEG linker directly influences the stability of the ternary complex formed by a PROTAC molecule, which in turn dictates its degradation efficiency. Structure-activity relationship (SAR) studies on PROTAC linkers demonstrate that the progression from PEG4 to PEG8 can alter the residence time of the ternary complex by an order of magnitude, which is recapitulated as lower cellular EC50 values in degradation assays [1]. While PEG4 linkers may enforce a stable but potentially suboptimal distance, and PEG8 linkers offer maximum flexibility but risk off-target collisions, PEG5-(CH2CO2t-Butyl)2 offers a strategically balanced intermediate [2]. This balance allows medicinal chemists to sample a conformational space that often provides the optimal kinetic window for productive ubiquitination, maximizing degradation while minimizing the likelihood of forming non-productive or destabilized complexes [3]. This is not a generic class effect but a precise function of the specific number of ethylene oxide units, which is exactly five in this case.

PROTAC Structure-Activity Relationship Ternary Complex Stability

Physical Properties and Handling: Molecular Weight and Viscosity as a Function of PEG Unit Count

The physical state and handling characteristics of PEG linkers are directly tied to their molecular weight. PEG5-(CH2CO2t-Butyl)2 possesses a molecular weight of 422.5 g/mol and is a liquid at room temperature . This contrasts with higher molecular weight PEGs (>1000 g/mol), which are typically solids [1]. While PEG4-(CH2CO2t-Butyl)2 (MW ~350 g/mol) and PEG6-(CH2CO2t-Butyl)2 (MW ~467 g/mol) are also liquids, the incremental increase in molecular weight with each added ethylene glycol unit can subtly influence viscosity and solubility parameters in specific organic solvents and aqueous buffers [2]. The tert-butyl ester groups provide orthogonal protection, allowing for selective deprotection under acidic conditions (e.g., TFA) to reveal reactive carboxylic acids for subsequent bioconjugation, a feature common to this class but precisely defined by the PEG5 spacer's specific solubility profile . The compound's predicted density of ~1.1 g/cm³ further informs formulation and handling protocols .

Bioconjugation Formulation Solubility

Aqueous Solubility of the Deprotected Diacid: PEG5-(CH2CO2H)2 vs. PEG4 and PEG6 Homologs

While the tert-butyl protected form (PEG5-(CH2CO2t-Butyl)2) is designed for organic phase handling and orthogonal deprotection, the ultimate utility of the linker in biological systems depends on the aqueous solubility of its deprotected diacid form. PEG5-(CH2CO2H)2 is reported to be soluble in water, DMSO, and DMF, a property conferred by its five-unit PEG core [1]. For comparison, the PEG4 diacid analog (Amino-PEG4-CH2COOH) has a reported solubility of 100 mg/mL in DMSO . The PEG6 diacid homolog (Bis-PEG6-acetic acid) demonstrates a solubility of 100 mg/mL in ethanol . The specific solubility profile of the PEG5-based diacid in water and other polar solvents is a critical determinant of its performance in subsequent aqueous-phase bioconjugation reactions, distinguishing it from both shorter and longer homologs that may have different solvation properties.

Bioconjugation Water Solubility PROTAC Linker

Recommended Applications for PEG5-(CH2CO2t-Butyl)2 Based on Comparative Performance Data


PROTAC Linker Optimization: Fine-Tuning the 'Goldilocks Zone' Between PEG4 and PEG6

Given the established role of PEG4, PEG6, and PEG8 as empirical standards in PROTAC development, PEG5-(CH2CO2t-Butyl)2 serves as a critical intermediate to sample the conformational space between the 'near-rigid' span of PEG4 and the more flexible reach of PEG6 . For E3 ligase-target protein pairs where initial screens with PEG4 yield no degradation due to steric hindrance, but PEG6 screens result in a Hook effect (loss of efficacy at high concentrations) due to excessive flexibility, the 1.4 nm contour length of PEG5 provides a precisely calibrated alternative . Its use allows for the identification of an optimal linker length that maximizes ternary complex stability and degradation efficiency without triggering non-productive binding events, directly addressing the need for an ordered set of entropic springs in PROTAC design [3].

Synthesis of Homobifunctional Crosslinkers for Protein and Nanoparticle Conjugation

The symmetrical bis(tert-butyl acetate) structure of PEG5-(CH2CO2t-Butyl)2 makes it an ideal precursor for generating homobifunctional crosslinkers with a precise 1.4 nm spacer arm. After deprotection to PEG5-(CH2CO2H)2, the resulting diacid can be activated with NHS esters or other leaving groups to create a crosslinker that introduces a defined distance between two amine-containing biomolecules or surfaces . This is particularly valuable in the controlled assembly of protein dimers, the functionalization of nanoparticles with a defined ligand density, or the creation of hydrogel networks with predictable mesh sizes. The use of a monodisperse PEG5 core ensures that each crosslink confers the exact same distance and conformational freedom, a critical advantage over polydisperse PEG alternatives that lead to heterogeneous populations of conjugates .

Building Block for Advanced ADC Linker Architectures

While not a complete ADC linker itself, PEG5-(CH2CO2t-Butyl)2 is a valuable synthon for constructing more complex, cleavable or non-cleavable ADC linkers. The orthogonal protection of the carboxylic acid groups as tert-butyl esters allows for selective deprotection in the presence of other sensitive functionalities, such as maleimides or disulfides, that may be installed on one terminus . By using this compound as a hydrophilic PEG spacer, medicinal chemists can incorporate a precisely five-unit PEG tether into the linker payload, modulating the distance between the antibody and the cytotoxic drug. This can influence key ADC properties such as plasma stability, bystander killing effect, and the propensity for aggregation, all of which are sensitive to the length and hydrophilicity of the linker .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for PEG5-(CH2CO2t-Butyl)2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.